molecular formula C10H9N B074773 3-Methylisoquinoline CAS No. 1125-80-0

3-Methylisoquinoline

Cat. No.: B074773
CAS No.: 1125-80-0
M. Wt: 143.18 g/mol
InChI Key: FVVXWRGARUACNW-UHFFFAOYSA-N
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Description

3-Methylisoquinoline is an organic compound with the molecular formula C10H9N. It is a derivative of isoquinoline, characterized by a methyl group attached to the third position of the isoquinoline ring. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisoquinoline can be synthesized through several methods. One common method involves the reaction of benzylamine with 1,1-dimethoxypropan-2-one in the presence of dichloromethane and sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature overnight, followed by a series of washing and extraction steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydro-3-Methylisoquinoline.

    Substitution: Various substituted isoquinolines depending on the reagent used.

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Methylisoquinoline serves as a precursor for various synthetic compounds. Its derivatives have been synthesized to enhance biological activity and target specific pathways in disease mechanisms. For instance, a series of 4-cyano-3-methylisoquinoline derivatives have been developed as antimalarial agents targeting Plasmodium falciparum . The synthesis of these compounds often involves advanced organic chemistry techniques, including flash vacuum thermolysis and other methods aimed at optimizing yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The compound's structure allows it to interact with microbial targets effectively.

Anticancer Activity

Isoquinoline derivatives, including those based on this compound, have demonstrated anticancer activity. For example, compounds derived from this scaffold have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The neuroprotective effects of this compound and its derivatives have also been studied extensively. Compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This application is particularly relevant in developing treatments for conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in various therapeutic contexts:

  • Antimalarial Activity : A study developed a novel series of antimalarial compounds based on 4-cyano-3-methylisoquinoline, demonstrating significant inhibition of Plasmodium falciparum growth with an IC50 value around 1 µM . These compounds were shown to target specific kinases involved in parasite survival.
  • Antiviral Properties : Another investigation isolated a derivative from Thalictrum glandulosissimum that exhibited anti-tobacco mosaic virus activity with an inhibition rate comparable to established antiviral agents . This highlights the versatility of this compound in combating viral infections.

Research Trends and Future Directions

The field is witnessing an increasing interest in isoquinoline alkaloids due to their structural diversity and biological activity. Recent reviews indicate that over 250 molecules with varied bioactivities have been isolated, reflecting ongoing research efforts aimed at discovering new drug leads . The synthesis strategies continue to evolve, focusing on optimizing yields and exploring novel biological activities.

Summary Table: Applications of this compound

Application AreaDescriptionNotable Findings
AntimicrobialInhibits growth of bacteria and fungiPotential for new antibiotic development
AnticancerInduces apoptosis in cancer cellsEffective against various cancer types
NeuroprotectionProtects neuronal cells from oxidative stressPotential treatment for neurodegenerative diseases
AntimalarialTargets Plasmodium falciparum with specific kinase inhibitionLead compounds show significant efficacy
AntiviralExhibits activity against viral infectionsEffective against tobacco mosaic virus

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline involves its interaction with various molecular targets. It can undergo metabolic transformations through cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further interact with biological pathways, potentially exhibiting pharmacological effects .

Comparison with Similar Compounds

  • 3-Methylquinoline
  • 6-Methylquinoline
  • 8-Methylquinoline
  • Quinaldine
  • Quinoline

Comparison: 3-Methylisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring. Compared to its analogs, it exhibits distinct reactivity and properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Methylisoquinoline is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on recent research findings, case studies, and the mechanisms underlying its effects.

Overview of this compound

This compound is an isoquinoline derivative that has been studied for its potential therapeutic applications. The compound exhibits various biological properties, including antimalarial, anticancer, and antimicrobial activities. Its structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

Antimalarial Activity

One of the most significant areas of research on this compound derivatives is their antimalarial activity. A study developed a series of antimalarial compounds based on 4-cyano-3-methylisoquinoline, with a lead compound (MB14) showing promising results against Plasmodium falciparum. The compound exhibited:

  • EC50 Values : Approximately 1 µM for chloroquine-sensitive and resistant strains.
  • Inhibition Mechanism : MB14 inhibited merozoite invasion with an IC50 value below 10 µM but did not significantly affect egress .

The study highlighted the potential for repurposing existing isoquinoline derivatives as effective antimalarial agents, particularly targeting PfPKA (Plasmodium falciparum protein kinase A), which is crucial for parasite replication and invasion.

Anticancer Activity

Research has also explored the anticancer properties of this compound derivatives. For instance, phenylaminoisoquinolinequinones derived from this compound were synthesized and tested against various human cancer cell lines. Key findings include:

  • IC50 Values : Varying potency against different cancer cell lines, with some derivatives showing IC50 values as low as 5.1 µM against gastric cancer cells (MGC-803) and 7.6 µM against HGC-27 cells.
  • Mechanisms : These compounds induced G2/M phase arrest in the cell cycle, inhibited cell migration and invasion, and increased apoptosis through modulation of the Bax/Bcl-2 ratio .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCompound NameTarget Organism/Cell LineEC50/IC50 (µM)Mechanism of Action
AntimalarialMB14Plasmodium falciparum~1Inhibition of merozoite invasion
AnticancerPhenylaminoisoquinolinequinonesMGC-803/HGC-275.1/7.6Induction of apoptosis, cell cycle arrest
AntimicrobialVariousBacterial strainsVariesDisruption of bacterial cell wall integrity

Case Study: Development of Antimalarial Compounds

In a detailed investigation into the antimalarial efficacy of 4-cyano-3-methylisoquinoline derivatives, researchers conducted multiple treatment cycles to assess resistance development in P. falciparum populations. After several cycles:

  • Resistance Development : Increased EC50 values indicated that resistance was selected in four out of five tested populations after repeated exposure to MB14.
  • Implications for Drug Development : This highlights the necessity for continuous monitoring and development of new derivatives to overcome resistance mechanisms in malaria treatment .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 3-Methylisoquinoline in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization reactions or modifications of isoquinoline derivatives. Characterization requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., GC-TSD) to confirm structure and purity. Experimental protocols should include step-by-step reaction conditions (temperature, catalysts) and validation against reference standards (e.g., GC retention time of 18.26 min for this compound) . For reproducibility, detailed procedures must be documented in the main manuscript, with excess data in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography with thermionic specific detection (GC-TSD) is preferred due to its sensitivity for nitrogen-containing compounds. Calibration curves using known standards (e.g., 7.27 ng/µL concentration for this compound) and relative response factors (0.71 compared to quinoline) ensure accurate quantification. Method validation should include retention time reproducibility and spike-recovery tests .

Q. How can researchers ensure the purity of synthesized this compound for downstream applications?

  • Methodological Answer : Combine multiple orthogonal methods:

  • Chromatography : GC or HPLC to assess homogeneity .
  • Spectroscopy : NMR to confirm absence of impurities (e.g., unreacted starting materials).
  • Elemental Analysis : Verify empirical formula consistency.
    Purity thresholds (e.g., >95%) should align with application requirements (e.g., biological assays) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data interpretations for this compound derivatives?

  • Methodological Answer : Employ iterative validation:

  • Cross-Validation : Compare NMR/IR data with computational simulations (DFT calculations).
  • Peer Review : Consult domain experts or databases (e.g., SciFinder) to reconcile discrepancies.
  • Contextual Analysis : Consider solvent effects or stereochemical influences on spectral shifts .

Q. What experimental designs are optimal for studying the mechanistic role of this compound in catalytic reactions?

  • Methodological Answer : Use kinetic isotope effects (KIEs) and intermediate trapping experiments. For example:

  • Kinetic Studies : Vary substrate concentrations to determine rate laws.
  • Isotopic Labeling : Track methyl group transfer using deuterated analogs.
  • In Situ Spectroscopy : Monitor reaction pathways via FTIR or Raman .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Systematic Variation : Modify substituents (e.g., halogens, electron-withdrawing groups) while keeping core structure intact.
  • Dose-Response Assays : Quantify biological activity (e.g., IC50 values) against controls.
  • Statistical Modeling : Apply multivariate regression to identify critical structural features .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?

  • Methodological Answer : Use meta-analysis frameworks:

  • Heterogeneity Testing : Apply Cochran’s Q or I² statistics to assess data variability.
  • Sensitivity Analysis : Exclude outliers or stratify by study design (e.g., in vitro vs. in vivo).
  • Bayesian Methods : Incorporate prior evidence to refine effect estimates .

Q. How can researchers address gaps in the literature regarding this compound’s environmental fate?

  • Methodological Answer :

  • Literature Mining : Use tools like VOSviewer to map existing studies and identify under-researched areas (e.g., biodegradation pathways).
  • Hypothesis Generation : Formulate questions based on analogous compounds (e.g., quinoline degradation mechanisms).
  • Interdisciplinary Collaboration : Engage environmental chemists and microbiologists for experimental design .

Q. What strategies are effective for integrating case-control and cohort studies in meta-analyses of this compound exposure risks?

  • Methodological Answer :

  • Harmonization : Standardize exposure metrics (e.g., ppm-years) across studies.
  • Subgroup Analysis : Compare effect sizes by study type to assess bias.
  • Quality Scoring : Use tools like Newcastle-Ottawa Scale to weight studies by rigor .

Q. How should ethical considerations be integrated into studies involving this compound and human cell lines?

  • Methodological Answer :
  • Informed Consent : Disclose potential risks in donor agreements for cell line use.
  • Data Transparency : Share raw data (e.g., toxicity profiles) via repositories like Zenodo.
  • Conflict Declaration : Disclose funding sources or institutional biases in publications .

Properties

IUPAC Name

3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVXWRGARUACNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9N
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DSSTOX Substance ID

DTXSID2075180
Record name Isoquinoline, 3-methyl-
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Molecular Weight

143.18 g/mol
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Vapor Pressure

0.00952 [mmHg]
Record name 3-Methylisoquinoline
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CAS No.

1125-80-0
Record name 3-Methylisoquinoline
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Synthesis routes and methods

Procedure details

2-hexylquinoline; 4-methylquinoline; 1-methylacridine;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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